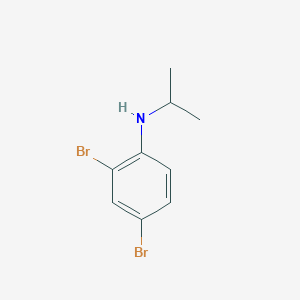

2,4-Dibromo-N-(propan-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

62982-58-5 |

|---|---|

Molecular Formula |

C9H11Br2N |

Molecular Weight |

293.00 g/mol |

IUPAC Name |

2,4-dibromo-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H11Br2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |

InChI Key |

AJILQUOABXZGTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Synthesis and Characterization of 2,4 Dibromo N Propan 2 Yl Aniline

The preparation of 2,4-Dibromo-N-(propan-2-yl)aniline can be achieved through established synthetic organic chemistry methods. The primary route involves the N-alkylation of the readily available precursor, 2,4-dibromoaniline (B146533).

Two principal strategies for this transformation are direct alkylation with an isopropyl halide and reductive amination with acetone. In the direct alkylation approach, 2,4-dibromoaniline is reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, typically in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing potential side reactions.

Alternatively, reductive amination offers a versatile method for the synthesis of N-substituted anilines. This two-step, one-pot process involves the initial reaction of 2,4-dibromoaniline with acetone to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine using a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) tcichemicals.comresearchgate.net. The selection of the reducing agent and reaction conditions can be tailored to ensure high selectivity and yield of the final product tcichemicals.comresearchgate.net.

Physical and Chemical Properties

While specific experimental data for 2,4-Dibromo-N-(propan-2-yl)aniline is not widely reported in publicly available literature, its properties can be inferred from its chemical structure and data available for analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H11Br2N |

| Molecular Weight | 292.99 g/mol |

| Boiling Point | ~308-313 °C |

| Melting Point | ~52.2 °C |

| Density | ~1.71 g/cm³ |

| LogP (Octanol-Water Partition Coefficient) | ~3.78 |

| pKa (Basic) | ~4.71 |

Note: The data in this table is based on computational predictions and data for the closely related compound 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline and should be considered as estimated values. epa.gov

The presence of the two bromine atoms on the aromatic ring is expected to significantly increase the compound's molecular weight and density compared to N-isopropylaniline. The lipophilicity, as indicated by the predicted LogP value, is relatively high, suggesting poor solubility in water and good solubility in nonpolar organic solvents. The basicity of the nitrogen atom is expected to be reduced due to the electron-withdrawing effect of the bromine substituents on the aniline (B41778) ring.

Research Findings and Applications

Specific research findings and applications for 2,4-Dibromo-N-(propan-2-yl)aniline are not extensively documented in the current body of scientific literature. However, based on the known reactivity of related halogenated N-substituted anilines, its potential utility in several areas of chemical research can be postulated.

The presence of two bromine atoms provides two reactive sites for cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents, making it a potentially valuable building block for the synthesis of complex, highly substituted aniline (B41778) derivatives. These derivatives could be of interest in medicinal chemistry for the development of new therapeutic agents or in materials science for the creation of novel organic electronic materials. The N-isopropyl group can also play a role in modulating the steric and electronic properties of any resulting larger molecules, potentially influencing their biological activity or material properties.

Conclusion

Direct Bromination Approaches for N-(propan-2-yl)aniline Precursors

Direct bromination of N-(propan-2-yl)aniline offers a convergent approach to the target molecule. However, controlling the regioselectivity of the bromination is a critical challenge due to the activating nature of the amino group, which directs electrophilic substitution to the ortho and para positions. youtube.com

The use of N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are common methods for the bromination of anilines. The regioselectivity of these reactions can be significantly influenced by the solvent and reaction conditions. lookchem.comthieme-connect.com For instance, NBS in N,N-dimethylformamide (DMF) is known to be a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds. thieme-connect.com The polarity of the solvent plays a crucial role; for example, the bromination of meta-substituted anilines with NBS shows marked dependency on the solvent's dielectric constant. thieme-connect.com

When aniline (B41778) is treated with bromine water, the high reactivity of the aniline ring leads to the formation of a 2,4,6-tribromoaniline precipitate. youtube.com To achieve selective di-bromination at the 2- and 4-positions of an N-alkylaniline, careful control of stoichiometry and reaction conditions is necessary. The use of a non-polar solvent like carbon disulfide (CS₂) can moderate the reaction, but may still yield a mixture of products. youtube.com

Table 1: Comparison of Brominating Agents for Anilines

| Brominating Agent | Common Solvents | Selectivity | Key Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, CCl₄, Acetonitrile | Generally good for mono- or di-bromination, solvent-dependent regioselectivity. lookchem.comthieme-connect.com | Often requires a radical initiator or acid catalysis; reaction conditions must be anhydrous to prevent hydrolysis. missouri.edu |

| Molecular Bromine (Br₂) | Water, Acetic Acid, CS₂ | Can lead to polybromination, especially in polar solvents. youtube.com | Reaction can be vigorous; control of stoichiometry is critical for selective substitution. |

Recent advancements have explored the use of catalysts to improve the selectivity and efficiency of bromination reactions. Graphene oxide (GO) has emerged as a versatile catalyst for the selective and rapid bromination of anilines in water. nih.gov The mildly acidic and oxidative nature of GO, coupled with its large surface area, facilitates these transformations. nih.govresearchgate.net GO can promote oxidative bromination using molecular bromine with high atom economy. nih.gov It is also effective with N-bromosuccinimide, where reactions can be instantaneous, and the catalyst shows excellent recyclability. nih.govresearchgate.net The oxygenated functional groups on the graphene oxide surface are thought to form hydrogen bonds with the reactants, thereby accelerating the reaction. researchgate.net

N-Alkylation Strategies for 2,4-Dibromoaniline (B146533) Scaffolds

An alternative and often more controlled approach to synthesizing this compound involves the N-alkylation of commercially available 2,4-dibromoaniline. sigmaaldrich.comnih.gov This strategy allows for the precise installation of the isopropyl group onto the nitrogen atom of the pre-functionalized aniline ring.

Reductive amination is a powerful and widely used method for the formation of C-N bonds. organic-chemistry.org This process involves the reaction of an amine with a carbonyl compound, in this case, 2,4-dibromoaniline with acetone, to form an intermediate imine that is subsequently reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄) and titanium(IV) isopropoxide (Ti(i-OPr)₄). organic-chemistry.org The use of nitriles as alkylating agents under catalytic hydrogenation conditions also provides a facile route to secondary amines. rsc.org

Table 2: Reductive Amination Conditions for Aniline Derivatives

| Carbonyl Source | Reducing Agent/Catalyst | Key Features |

|---|---|---|

| Acetone | NaBH₄, Ti(i-OPr)₄ | A direct and efficient method for introducing the isopropyl group. organic-chemistry.org |

| Isopropyl Nitrile | Pd/C, H₂ | Selective formation of secondary amines. rsc.org |

| Isopropanol | RuCl₃, PPh₃ | Utilizes an alcohol as the alkylating agent with glycerol as a hydrogen source. ionike.com |

Direct N-alkylation of 2,4-dibromoaniline with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base is another viable synthetic route. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed in polar aprotic solvents like DMF or N-methyl-2-pyrrolidinone (NMP). mdpi.com Microwave-assisted N-alkylation can significantly reduce reaction times and improve yields. mdpi.com Visible-light-induced N-alkylation presents a more environmentally friendly approach, avoiding the need for metal catalysts and strong bases. nih.gov

Multi-step Synthetic Routes and Reaction Optimization

Optimization of reaction conditions, such as temperature, reaction time, solvent, and catalyst loading, is crucial for maximizing the yield and minimizing the formation of byproducts, such as over-alkylated or isomeric products.

Sequential Halogenation and Amination Strategies

Route A: Halogenation Followed by N-Alkylation

This strategy commences with the direct halogenation of a readily available starting material, aniline, to introduce the desired bromine substituents onto the aromatic ring. The amino group of aniline is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect facilitates the introduction of bromine atoms at the 2 and 4 positions.

The key intermediate in this route is 2,4-dibromoaniline nih.gov. The synthesis proceeds in two main stages:

Dibromination of Aniline: Aniline is treated with a brominating agent, such as elemental bromine (Br₂) in a suitable solvent. The strong activation by the amino group can sometimes lead to over-bromination, yielding 2,4,6-tribromoaniline. Therefore, reaction conditions such as temperature, stoichiometry of the brominating agent, and choice of solvent must be carefully controlled to selectively obtain the desired 2,4-dibromo isomer.

N-isopropylation of 2,4-Dibromoaniline: The resulting 2,4-dibromoaniline undergoes N-alkylation to introduce the isopropyl group. A highly effective method for this transformation is reductive amination. This process involves the reaction of 2,4-dibromoaniline with acetone in the presence of a reducing agent. The reaction first forms an imine intermediate, which is then reduced in situ to the final N-isopropyl product. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose, offering good yields and operational simplicity. This method is analogous to the synthesis of N-isopropylaniline from aniline and acetone .

Table 1: Proposed Reaction Scheme for N-isopropylation via Reductive Amination

| Reactant | Reagent(s) | Solvent | Product |

| 2,4-Dibromoaniline | 1. Acetone 2. Sodium Borohydride (NaBH₄) | Tetrahydrofuran (B95107) (THF) or Methanol | This compound |

Route B: N-Alkylation Followed by Halogenation

An alternative pathway involves first synthesizing the N-alkylated aniline and then performing the halogenation.

Synthesis of N-isopropylaniline: The synthesis begins with the N-alkylation of aniline to form N-isopropylaniline . As described in the previous route, this is typically achieved through reductive amination of aniline with acetone .

Dibromination of N-isopropylaniline: The subsequent step is the electrophilic bromination of N-isopropylaniline. The N-isopropyl group, like the amino group, is an activating ortho, para-director. Treatment with a brominating agent is expected to yield a mixture of brominated products, with the 2,4-dibromo isomer being a significant component. However, the steric bulk of the isopropyl group may influence the regioselectivity of the bromination compared to aniline. A significant challenge in this route is controlling the extent of halogenation to prevent the formation of tribrominated or other over-halogenated byproducts.

Strategic Use of Protecting Groups in Complex Synthesis

In multi-step syntheses of substituted anilines, the strategic use of protecting groups for the amine functionality is a cornerstone of achieving high yields and chemo- and regioselectivity. The amino group is nucleophilic and highly activating, which can lead to undesirable side reactions and lack of selectivity during subsequent transformations, particularly electrophilic aromatic substitution like halogenation.

The rationale for employing a protecting group strategy in the synthesis of this compound includes:

Moderating Reactivity: Converting the highly activating -NH₂ group into a less activating group, such as an amide, prevents over-bromination of the aromatic ring.

Improving Regioselectivity: A protecting group can modulate the directing effect of the nitrogen substituent, leading to a more controlled and predictable substitution pattern.

Preventing Side Reactions: The amino group's nucleophilicity can interfere with various reagents. Protection masks this reactivity, allowing other chemical transformations to be performed on different parts of the molecule.

A common and effective protecting group for anilines is the acetyl group (Ac), which transforms the amine into an acetanilide. This strategy can be integrated into the synthesis as follows:

Protection: Aniline is reacted with acetic anhydride or acetyl chloride to form N-phenylacetamide (acetanilide). The resulting amide is significantly less activating than the free amine, yet it remains an ortho, para-director.

Sequential Halogenation: The acetanilide is then subjected to bromination. Due to the moderated activation, the bromination can be performed in a more controlled manner. Monobromination typically occurs at the para position to yield 4-bromoacetanilide. A second bromination step under more forcing conditions can then introduce a bromine atom at one of the ortho positions, leading to 2,4-dibromoacetanilide.

Deprotection: The acetyl group is subsequently removed by hydrolysis under acidic or basic conditions to regenerate the free amino group, yielding 2,4-dibromoaniline.

N-Alkylation: Finally, the 2,4-dibromoaniline is N-isopropylated using the reductive amination procedure with acetone as previously described.

Table 2: Example of a Protection-Deprotection Sequence in Synthesis

| Step | Substrate | Reagent(s) | Intermediate/Product | Purpose |

| Protection | Aniline | Acetic Anhydride | Acetanilide | Moderate reactivity of the amino group |

| Halogenation | Acetanilide | Bromine (Br₂) | 2,4-Dibromoacetanilide | Controlled regioselective bromination |

| Deprotection | 2,4-Dibromoacetanilide | Aq. HCl or NaOH | 2,4-Dibromoaniline | Regenerate the free amino group |

Aromatic Substitution Reactions on the Dibromoaniline Core

Electrophilic Aromatic Substitution Beyond Initial Bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. libretexts.org In the case of this compound, the aromatic ring is highly substituted, which influences the rate and regioselectivity of further substitution reactions. The N-isopropylamino group is a strong electron-donating group, activating the ring towards electrophilic attack, particularly at the positions ortho and para to it (positions 3 and 5). Conversely, the bromine atoms at positions 2 and 4 are electron-withdrawing through induction, which deactivates the ring, but are also ortho, para-directors through resonance.

The combined directing effects of the substituents and steric hindrance from the bulky isopropyl group and the bromine at position 2 make position 5 the most likely site for further electrophilic attack. Position 3 is sterically hindered, and position 6 is electronically less favored. Common EAS reactions like nitration or sulfonation would be expected to yield the 2,4-dibromo-5-nitro-N-(propan-2-yl)aniline or the corresponding sulfonic acid, respectively. These reactions typically proceed by generating a strong electrophile (e.g., NO₂⁺ from nitric and sulfuric acid) which then attacks the electron-rich aromatic ring to form a stabilized carbocation intermediate, known as an arenium ion, before a proton is removed to restore aromaticity. askthenerd.commsu.edu

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atoms). For this compound itself, direct SNAr is unlikely.

However, if an electrophilic substitution reaction (as described in 3.1.1) is first performed to introduce a potent electron-withdrawing group like a nitro (NO₂) group, the ring becomes activated for SNAr. For instance, in the putative 2,4-dibromo-5-nitro-N-(propan-2-yl)aniline, the bromine atom at position 4 is para to the nitro group, and the bromine at position 2 is ortho. Both would become susceptible to displacement by strong nucleophiles such as alkoxides, amides, or thiolates. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Transformations Involving the Amino Group

The secondary amine functionality is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Amidation Reactions for Functionalization

The nitrogen atom of the N-isopropylamino group possesses a lone pair of electrons, making it nucleophilic and readily reactive with electrophilic acylating agents. This reaction is a common strategy to protect the amino group or to introduce new functional moieties. The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-acyl derivative (an amide).

This transformation can be useful for several reasons. For instance, converting the strongly activating amino group into a moderately activating amide group can temper its reactivity and prevent side reactions during subsequent electrophilic aromatic substitutions. youtube.com This approach allows for greater control over the reaction's outcome. The resulting amide can then be hydrolyzed back to the amine if desired.

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Pyridine | N-(2,4-dibromophenyl)-N-(propan-2-yl)acetamide |

Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., N-arylation)

The N-H bond of the secondary amine in this compound can participate in metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netrhhz.net This powerful reaction forms a new carbon-nitrogen bond by coupling the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. researchgate.netnih.gov

In this context, this compound would serve as the amine coupling partner. Reacting it with a different aryl halide (e.g., iodobenzene (B50100) or 4-chlorotoluene) would result in the formation of a triarylamine derivative. The choice of catalyst (e.g., Pd(OAc)₂), ligand (e.g., a phosphine (B1218219) ligand like XPhos or SPhos), and base (e.g., NaOtBu or K₂CO₃) is crucial for achieving high yields and depends on the specific substrates being coupled. researchgate.net

Table 2: Example of Buchwald-Hartwig N-Arylation

| Amine Substrate | Aryl Halide | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|---|

| This compound | Iodobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | 2,4-Dibromo-N-phenyl-N-(propan-2-yl)aniline |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles (e.g., N-substituted pyrrole (B145914) formation)

The amine nitrogen can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocyclic rings, which are prevalent structures in pharmaceuticals and natural products. One classic method for forming a substituted pyrrole is the Paal-Knorr synthesis, which involves the condensation of a primary or secondary amine with a 1,4-dicarbonyl compound.

By reacting this compound with a 1,4-dicarbonyl compound such as 2,5-hexanedione, a substituted N-(2,4-dibromophenyl)pyrrole can be synthesized. The reaction typically proceeds under acidic conditions, which catalyze the formation of a hemiaminal intermediate, followed by cyclization and dehydration to afford the aromatic pyrrole ring. This pathway offers a direct route to highly functionalized heterocyclic systems based on the 2,4-dibromoaniline scaffold.

Reactivity of Bromine Substituents for Further Functionalization

The two bromine atoms on the aniline ring, located at positions 2 and 4, exhibit differential reactivity, which can be exploited for selective functionalization. The electronic environment of the aromatic ring, influenced by the electron-donating amino group and the electron-withdrawing bromine atoms, plays a crucial role in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atoms of this compound are excellent substrates for such transformations. organic-chemistry.org The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is widely used due to its mild reaction conditions and the commercial availability of a vast range of boronic acids and their esters. libretexts.org For substrates like this compound, the reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would lead to the substitution of one or both bromine atoms. While specific studies on this compound are not extensively documented, research on analogous unprotected ortho-bromoanilines has demonstrated successful Suzuki-Miyaura couplings with various boronic esters, yielding good to excellent results. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.gov For instance, in the related 2,4-dibromopyridine, regioselective Suzuki coupling at the 2-position is achievable. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Generic o-Bromoaniline | Arylboronic Ester | CataXCium A Pd G3 | K2CO3 | Dioxane/H2O | Good to Excellent |

| 2,4-Dibromopyridine | Phenylboronic Acid | Pd(PPh3)4 | TlOH | - | Good |

| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 3-pyridylboronic ester | - | TMSOK | 1,2-dimethoxyethane | Good |

Heck Reaction:

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction would allow for the introduction of alkenyl substituents onto the this compound core. The reaction typically exhibits high trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) center, migratory insertion of the olefin, and subsequent β-hydride elimination to release the product. libretexts.org

Table 2: General Parameters for the Heck Reaction

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Key Feature |

|---|---|---|---|---|---|

| Aryl Bromide | Activated Alkene | Pd(OAc)2/Ligand | Trialkylamine or Inorganic Base | Polar Aprotic | Forms C(sp2)-C(sp2) bond |

| Aryl Bromide | n-Butyl Acrylate | Pd/Phosphine-Imidazolium Salt | - | - | High Efficiency |

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The formation of an organozinc derivative of a desired coupling partner, followed by its reaction with this compound under palladium catalysis, would enable the formation of a variety of carbon-carbon bonds. nih.gov

Table 3: Overview of Negishi Coupling Components

| Component | Examples |

|---|---|

| Organic Halide (R-X) | Alkenyl, Aryl, Allyl, Alkynyl Bromides/Iodides |

| Organozinc Reagent (R'-ZnX') | Alkenyl, Aryl, Allyl, Alkyl, Benzyl Zinc Halides |

| Catalyst | Pd(PPh3)4, Ni(acac)2, PdCl2(dppf) |

The bromine atoms of this compound can undergo magnesium-halogen exchange to form a Grignard reagent. wikipedia.org This is typically achieved by treating the aryl bromide with magnesium metal in an ether solvent like tetrahydrofuran (THF). wikipedia.org An alternative method is the use of a more reactive organomagnesium compound, such as isopropylmagnesium chloride, which can exchange with the aryl bromide. wikipedia.org

The resulting Grignard reagent, for instance, 2-bromo-4-(N-isopropylamino)phenylmagnesium bromide, is a potent nucleophile and can react with a wide range of electrophiles. This opens up pathways to introduce alkyl, acyl, and other functional groups. Given the two bromine atoms, selective exchange might be possible under carefully controlled conditions, often favoring the more reactive position.

Table 4: Formation and Reaction of a Hypothetical Grignard Reagent

| Reaction Step | Reagents | Intermediate/Product | Application |

|---|---|---|---|

| Grignard Formation | This compound, Mg, THF | Bromophenylmagnesium Bromide derivative | Creation of a strong nucleophile |

| Reaction with Aldehyde | Grignard Reagent, R-CHO, then H3O+ | Secondary Alcohol | Formation of a new C-C bond and a hydroxyl group |

| Reaction with Ketone | Grignard Reagent, R2C=O, then H3O+ | Tertiary Alcohol | Formation of a new C-C bond and a hydroxyl group |

| Reaction with Nitrile | Grignard Reagent, R-CN, then H3O+ | Ketone | Formation of a new C-C bond and a carbonyl group. masterorganicchemistry.com |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent. wikipedia.org

In this compound, the N-isopropylamino group can act as a directing group. wikipedia.orgbaranlab.org This would likely direct lithiation to the C-3 position, which is ortho to the amino group and situated between the two bromine atoms. This provides a strategic route to synthesize 2,4-dibromo-3-substituted-N-(propan-2-yl)aniline derivatives, which may be difficult to access through other methods. harvard.edu

Table 5: Principles of Directed Ortho Metalation (DoM)

| Step | Description | Key Reagents |

|---|---|---|

| Coordination | The directing group (e.g., N-isopropylamino) coordinates to the lithium of the organolithium reagent. | Substrate with DMG, Organolithium (e.g., n-BuLi) |

| Deprotonation | The organolithium base removes a proton from the position ortho to the DMG. | Organolithium reagent |

| Electrophilic Quench | The resulting aryllithium intermediate reacts with an electrophile. | Electrophiles (e.g., CO2, aldehydes, alkyl halides) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within a compound. These techniques are invaluable for identifying functional groups and elucidating structural features.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational modes of its bonds. For this compound, the spectrum is expected to be a composite of the vibrations of the 2,4-dibromoaniline core and the N-propan-2-yl group.

The FTIR spectrum of the parent compound, 2,4-dibromoaniline, exhibits characteristic absorption bands. The introduction of the N-propan-2-yl group in this compound is expected to introduce new bands and shift existing ones. The N-H stretching vibration in the secondary amine will differ from the primary amine in 2,4-dibromoaniline. Additionally, C-H stretching and bending vibrations from the isopropyl group will be present.

Table 1: Characteristic FTIR Spectral Data of 2,4-Dibromoaniline and Expected Vibrations for this compound

| Vibrational Mode | 2,4-Dibromoaniline Wavenumber (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) | Comments |

| N-H Stretch | ~3400-3200 (asymmetric and symmetric) | ~3350-3310 (single band) | Secondary amines show a single N-H stretch, which is typically weaker than the two bands of a primary amine. |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | The position is not expected to change significantly. |

| Aliphatic C-H Stretch | - | ~2970-2850 | Characteristic of the isopropyl group. |

| C=C Aromatic Ring Stretch | ~1600-1450 | ~1600-1450 | The pattern of these bands can be indicative of the substitution pattern. |

| N-H Bend | ~1620 | ~1580-1550 | The bending vibration for a secondary amine appears at a different frequency than for a primary amine. |

| C-N Stretch | ~1340-1250 | ~1340-1250 | The position may be slightly shifted due to the electronic effect of the isopropyl group. |

| C-Br Stretch | ~680-515 | ~680-515 | The heavy bromine atoms lead to absorptions in the lower frequency region of the spectrum. |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, as it is based on the scattering of light. Vibrations that are strong in Raman are often weak in FTIR, and vice-versa. This is particularly true for non-polar bonds and symmetric vibrations.

The Raman spectrum of 2,4-dibromoaniline would show strong bands for the aromatic ring vibrations and the C-Br stretches. For this compound, the symmetric vibrations of the isopropyl group are expected to be prominent in the Raman spectrum.

Table 2: Key Raman Shifts for 2,4-Dibromoaniline and Predicted Shifts for this compound

| Vibrational Mode | 2,4-Dibromoaniline Raman Shift (cm⁻¹) | Expected Raman Shift for this compound (cm⁻¹) | Comments |

| Aromatic C-H Stretch | ~3050 | ~3050 | Generally a weak to medium intensity band. |

| Aliphatic C-H Stretch | - | ~2970-2850 | Symmetric stretches of the methyl groups in the isopropyl moiety are expected to be strong. |

| Aromatic Ring Breathing | ~1000 | ~1000 | A characteristic sharp and strong band for the benzene (B151609) ring. |

| C-N Stretch | ~1280 | ~1280 | The intensity may vary depending on the change in polarizability. |

| C-Br Stretch | ~650 | ~650 | Strong bands due to the high polarizability of the C-Br bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the spectrum will show signals for the aromatic protons, the N-H proton, and the protons of the isopropyl group.

The aromatic region of 2,4-dibromoaniline shows a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The introduction of the N-propan-2-yl group will cause a shift in the positions of these aromatic protons due to its electronic influence. The isopropyl group will introduce a methine (CH) and two methyl (CH₃) signals, with characteristic splitting patterns.

Table 3: Experimental ¹H NMR Data for 2,4-Dibromoaniline and Predicted Data for this compound

| Proton | 2,4-Dibromoaniline Chemical Shift (δ, ppm) | Predicted Chemical Shift for this compound (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.4 | ~7.3 | d | ~2.2 |

| H-5 | ~7.1 | ~7.0 | dd | ~8.5, 2.2 |

| H-6 | ~6.7 | ~6.6 | d | ~8.5 |

| NH | ~4.5 (broad) | ~4.0 (broad) | s (broad) | - |

| CH (isopropyl) | - | ~3.6 | septet | ~6.5 |

| CH₃ (isopropyl) | - | ~1.2 | d | ~6.5 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

The ¹³C NMR spectrum of 2,4-dibromoaniline shows six distinct signals for the aromatic carbons. For this compound, the spectrum will also include signals for the methine and methyl carbons of the isopropyl group. The attachment of the electron-donating isopropyl group to the nitrogen atom will influence the chemical shifts of the aromatic carbons.

Table 4: Experimental ¹³C NMR Data for 2,4-Dibromoaniline and Predicted Data for this compound

| Carbon | 2,4-Dibromoaniline Chemical Shift (δ, ppm) | Predicted Chemical Shift for this compound (δ, ppm) |

| C-1 | ~145 | ~144 |

| C-2 | ~110 | ~112 |

| C-3 | ~132 | ~133 |

| C-4 | ~112 | ~114 |

| C-5 | ~122 | ~121 |

| C-6 | ~118 | ~117 |

| CH (isopropyl) | - | ~45 |

| CH₃ (isopropyl) | - | ~23 |

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data. researchgate.netyoutube.comcreative-biostructure.com

A COSY spectrum of this compound would reveal the coupling relationships between protons. researchgate.netyoutube.com Cross-peaks would be expected between:

The aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their positions on the benzene ring.

The methine proton of the isopropyl group and the methyl protons, confirming the isopropyl moiety.

An HSQC spectrum correlates directly bonded protons and carbons. researchgate.netyoutube.comcreative-biostructure.com For this compound, this would show correlations between:

The aromatic protons and their corresponding carbons (H-3 with C-3, H-5 with C-5, and H-6 with C-6).

The methine proton and the methine carbon of the isopropyl group.

The methyl protons and the methyl carbons of the isopropyl group.

These 2D NMR experiments would provide unambiguous evidence for the complete structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Table 1: Predicted m/z values for major adducts of a related compound, 4-bromo-2-chloro-N-(propan-2-yl)aniline.

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 247.98361 |

| [M+Na]+ | 269.96555 |

| [M-H]- | 245.96905 |

Data sourced from PubChemLite CID 43236856 uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and then identifies them based on their mass spectra. rsc.org In the context of this compound, GC-MS would be an invaluable tool for monitoring its synthesis, identifying potential byproducts, and confirming the purity of the final product.

The fragmentation of this compound under electron ionization (EI) in a mass spectrometer is expected to follow predictable pathways based on the functional groups present. whitman.edugbiosciences.comlibretexts.org The presence of an aromatic ring typically results in a prominent molecular ion peak. libretexts.org Key fragmentation patterns for N-alkylanilines often involve alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the loss of a methyl group from the isopropyl moiety, resulting in a stable cation. Another characteristic fragmentation would be the loss of the entire isopropyl group. The dibrominated phenyl ring would also contribute to the fragmentation pattern, with potential losses of bromine atoms or the entire brominated ring system.

Table 2: Expected Key Fragmentation Patterns for this compound.

| Fragmentation Pathway | Expected Fragment Ion |

|---|---|

| Alpha-cleavage | [M - CH3]+ |

| Loss of alkyl group | [M - C3H7]+ |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

UV-Vis spectroscopy provides information about the conjugated systems and chromophores within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions of the substituted benzene ring. A study on the vapor-phase UV absorption spectrum of the parent compound, 2,4-dibromoaniline, revealed sharp bands when analyzed with a high-resolution spectrograph. optica.org The electronic transitions are primarily π → π* transitions within the aromatic ring, which are affected by the presence of the amino group (an auxochrome) and the bromine atoms (which can act as both auxochromes and chromophores). The N-isopropyl group is likely to cause a slight red shift (bathochromic shift) in the absorption maxima compared to 2,4-dibromoaniline due to its electron-donating inductive effect. The absorption spectrum of bromine itself has been studied and shows absorption in the UV-Vis region, which could potentially overlap with the transitions of the aniline moiety. researchgate.networdpress.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystallographic Data for the Parent Compound, 2,4-Dibromoaniline.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 11.18 |

| b (Å) | 16.17 |

| c (Å) | 4.110 |

| α (°) | 90.000 |

| β (°) | 90.000 |

| γ (°) | 90.000 |

Data sourced from PubChem CID 12004 nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for investigating the properties of organic molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.

The initial step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The presence of the bulky propan-2-yl group attached to the nitrogen atom introduces the possibility of different conformers due to rotation around the C-N bond.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.40 - 1.43 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-Br | 1.89 - 1.92 |

| N-H | 1.01 - 1.02 |

| C-H (alkyl) | 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 121 |

| C-N-C | 118 - 122 |

| H-N-C | 110 - 114 |

| C-C-Br | 119 - 121 |

Note: These values are estimations based on computational studies of similar halogenated and N-alkylanilines.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. A normal mode analysis describes the collective motions of atoms for each vibrational frequency.

For this compound, the vibrational spectrum will be characterized by modes associated with its functional groups. Studies on para-halogenoanilines and other substituted anilines provide a basis for predicting these characteristic frequencies. nih.govnih.govmaterialsciencejournal.org The N-H stretching vibration is expected in the range of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the propan-2-yl group are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration, a key feature of anilines, is anticipated around 1250-1350 cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | 3400 - 3500 |

| Aromatic C-H Stretching | 3050 - 3150 |

| Aliphatic C-H Stretching | 2850 - 3000 |

| C=C Aromatic Stretching | 1500 - 1600 |

| N-H Bending | 1550 - 1650 |

| C-N Stretching | 1250 - 1350 |

| C-Br Stretching | 500 - 700 |

Note: These are predicted ranges based on DFT studies of analogous compounds.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The bromo substituents, being electron-withdrawing, will also influence the electron distribution. The LUMO is likely to be distributed over the aromatic ring. The presence of the electron-donating propan-2-yl group and the electron-withdrawing bromine atoms will modulate the HOMO-LUMO energy gap. Computational studies on similar molecules can provide an estimate of these values. tandfonline.comjmaterenvironsci.comresearchgate.net

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy (eV) | -5.5 to -6.0 |

| LUMO Energy (eV) | -0.5 to -1.0 |

| HOMO-LUMO Energy Gap (eV) | 4.5 to 5.5 |

Note: These values are estimations derived from computational data of related aniline derivatives.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom due to the lone pair of electrons, making it a likely site for protonation and electrophilic attack. The aromatic ring will also exhibit negative potential, though modulated by the electron-withdrawing bromine atoms. The hydrogen atom of the N-H group is expected to have a positive potential, making it a potential site for hydrogen bonding. The regions around the bromine atoms may also show some positive potential (the "sigma-hole"), which can be involved in halogen bonding interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These indices provide a more quantitative measure of the concepts described by frontier molecular orbital theory.

The ionization potential (I) is the energy required to remove an electron from a molecule, while the electron affinity (A) is the energy released when an electron is added. Within the framework of Koopmans' theorem, these can be approximated from the energies of the HOMO and LUMO orbitals:

I ≈ -E_HOMO

A ≈ -E_LUMO

These descriptors are fundamental to understanding the molecule's behavior in electron transfer processes. Based on the predicted HOMO and LUMO energies, the ionization potential and electron affinity for this compound can be estimated.

Table 4: Predicted Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E_HOMO | 5.5 - 6.0 |

| Electron Affinity (A) | -E_LUMO | 0.5 - 1.0 |

Note: These values are approximations based on Koopmans' theorem and estimated HOMO/LUMO energies from analogous compounds.

Derivation of Absolute Electronegativity, Chemical Hardness, and Softness

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining global reactivity descriptors. These descriptors, including absolute electronegativity (χ), chemical hardness (η), and chemical softness (S), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Absolute Electronegativity (χ): This parameter measures a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies: χ = -μ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): This value quantifies the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO energy gap. It is calculated as: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): This is the reciprocal of chemical hardness and indicates a molecule's polarizability. A softer molecule is more reactive. It is calculated as: S = 1 / (2η)

For the related compound 2,4-Dibromoaniline , DFT calculations have been performed, yielding specific values for these descriptors. researchgate.net It is reasonable to infer that this compound would exhibit comparable, though not identical, values.

Table 1: Calculated Global Reactivity Descriptors for 2,4-Dibromoaniline Data derived from studies on a related compound and presented for illustrative purposes. researchgate.net

| Parameter | Symbol | Calculated Value |

| HOMO Energy | E_HOMO | - |

| LUMO Energy | E_LUMO | - |

| Energy Gap | ΔE | - |

| Absolute Electronegativity | χ | - |

| Chemical Hardness | η | - |

| Chemical Softness | S | 0.1984 |

Specific HOMO/LUMO energies were not provided in the abstract, but the resulting softness was. researchgate.net

Nucleophilicity and Electrophilicity Indices for Reaction Prediction

Further refining the prediction of chemical reactivity, the electrophilicity index (ω) and nucleophilicity index (Nu) can be calculated. The electrophilicity index measures a molecule's capacity to act as an electrophile, while the nucleophilicity index quantifies its electron-donating ability.

Electrophilicity Index (ω): This index is calculated using the chemical potential (μ) and chemical hardness (η): ω = μ² / (2η)

A higher electrophilicity index suggests a greater capacity to accept electrons and participate in reactions as an electrophile. For 2,4-Dibromoaniline , a calculated electrophilicity index of 2.5528 has been reported, indicating its potential biological activity. researchgate.net The introduction of an electron-donating isopropyl group on the nitrogen atom in this compound would likely modulate this value.

Table 2: Calculated Reactivity Indices for 2,4-Dibromoaniline Data derived from studies on a related compound and presented for illustrative purposes. researchgate.net

| Parameter | Symbol | Calculated Value |

| Chemical Potential | μ | - |

| Chemical Hardness | η | - |

| Electrophilicity Index | ω | 2.5528 |

| Nucleophilicity Index | Nu | - |

Specific values for chemical potential, hardness, and nucleophilicity index were not detailed in the reference abstract. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This analysis is crucial for understanding a compound's ultraviolet-visible (UV-Vis) absorption spectrum. TD-DFT calculations can predict the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of electronic transitions. These calculated parameters allow for the simulation of a theoretical UV-Vis spectrum, which can then be compared with experimental data.

For instance, in studies of similar molecules, TD-DFT calculations are used to identify the nature of the electronic transitions, such as n → π* or π → π* transitions, and to determine the orbitals involved (e.g., HOMO to LUMO transitions). While specific TD-DFT data for this compound is not available, this methodology would be the standard approach to predict its electronic absorption properties.

Molecular Dynamics Simulations and Conformational Landscape Exploration

The structural flexibility of this compound, particularly the rotation around the C-N bond and the orientation of the N-isopropyl group, can be explored using molecular dynamics (MD) simulations. MD simulations model the atomic movements of a molecule over time, providing insight into its conformational landscape and the relative stability of different conformers.

This exploration is critical for understanding how the molecule might interact with its environment or with biological targets. By simulating the molecule's behavior in different solvents or at various temperatures, researchers can identify low-energy, stable conformations that are likely to be prevalent. This information is vital for interpreting experimental results and for applications such as drug design, where the specific three-dimensional shape of a molecule governs its activity.

Correlation of Computational Data with Experimental Spectroscopic Results

A key validation step in computational chemistry is the correlation of calculated data with experimental measurements. For this compound, this would involve comparing:

Calculated Vibrational Frequencies (DFT): Theoretical infrared (IR) and Raman spectra can be generated from vibrational frequency calculations. These calculated spectra are often scaled to correct for systematic errors in the computational method and can then be overlaid with experimental FT-IR and FT-Raman spectra for assignment of vibrational modes. Studies on the parent 2,4-Dibromoaniline have shown good agreement between scaled theoretical wavenumbers and experimental spectra. researchgate.net

Calculated Electronic Transitions (TD-DFT): The predicted UV-Vis absorption wavelengths and intensities from TD-DFT calculations would be compared with the experimentally measured UV-Vis spectrum of the compound.

Calculated NMR Chemical Shifts: DFT methods can also predict ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental NMR data helps to confirm the molecular structure and electronic environment of the atoms.

This correlation between theoretical and experimental data provides confidence in the computational model and allows for a more detailed interpretation of the experimental findings.

Advanced Applications and Functional Material Development Based on 2,4 Dibromo N Propan 2 Yl Aniline Derivatives

Precursors in Complex Organic Synthesis

The presence of bromine atoms at the ortho and para positions of the aniline (B41778) ring makes 2,4-Dibromo-N-(propan-2-yl)aniline an ideal candidate for various cross-coupling reactions, enabling the construction of intricate molecular architectures.

Synthesis of Fluorescent Dyes and Photosensitizers

The dibromo-functionality of this compound serves as a key handle for the synthesis of fluorescent dyes and photosensitizers through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. nih.govmdpi.com This reaction allows for the introduction of alkyne-containing fluorophores to the aromatic core. nih.govmdpi.com The N-isopropyl group can also influence the photophysical properties of the resulting dye molecules by modifying their electron-donating character and steric profile.

The general strategy involves the coupling of the dibromoaniline derivative with a terminal alkyne appended with a fluorescent moiety. The reaction conditions for such transformations are typically mild and can be tailored to achieve high yields.

Table 1: Potential Sonogashira Coupling Reactions for Fluorescent Dye Synthesis

| Reactant 1 | Reactant 2 (Fluorescent Alkyne) | Catalyst System | Potential Product Application |

| This compound | Ethynylpyrene | Pd(PPh₃)₄/CuI | Fluorescent probe for biological imaging |

| This compound | 5-Ethynyl-2,2'-bithiophene | PdCl₂(PPh₃)₂/CuI | Component for organic light-emitting diodes (OLEDs) |

| This compound | 4-Ethynyl-N,N-diphenylaniline | Pd(OAc)₂/SPhos | Ratiometric fluorescent sensor |

The resulting diarylalkyne structures often exhibit extended π-conjugation, leading to desirable fluorescent properties. The specific emission wavelengths and quantum yields can be fine-tuned by the choice of the coupled fluorophore and further modification of the aniline nitrogen.

Building Blocks for Advanced Pharmaceutical and Agrochemical Intermediates

Substituted anilines are prevalent structural motifs in a vast number of pharmaceuticals and agrochemicals. nih.govnih.govacs.orgnih.gov The halogen atoms in this compound can be strategically replaced or transformed to build complex molecular scaffolds. nih.govmdpi.comresearchgate.netacs.org Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki coupling are powerful tools for this purpose. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govwesleyan.eduyoutube.com

For instance, the bromine atoms can be substituted with various nitrogen, oxygen, or carbon-based nucleophiles to create a library of derivatives for screening as potential drug candidates or agrochemicals. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govwesleyan.eduyoutube.com The introduction of halogen atoms into active ingredients is a known strategy to modulate the properties of crop protection compounds. nih.gov

Table 2: Potential Cross-Coupling Reactions for Pharmaceutical/Agrochemical Scaffolds

| Reaction Type | Coupling Partner | Catalyst System | Potential Scaffold/Intermediate |

| Buchwald-Hartwig Amination | Piperazine | Pd₂(dba)₃/XPhos | Precursor for antipsychotic agents nih.gov |

| Suzuki Coupling | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Core structure for kinase inhibitors |

| Heck Coupling | Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Intermediate for anti-inflammatory drugs |

| Stille Coupling | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ | Building block for antifungal agents |

The ability to perform site-selective cross-coupling on dibromoaniline derivatives further enhances the utility of this compound, allowing for the sequential introduction of different functional groups. researchgate.net

Ligand Development for Organometallic Catalysis

The N-alkylaniline moiety in this compound can act as a coordinating group for metal centers, forming the basis for the development of novel ligands for organometallic catalysis. youtube.comlibretexts.orglibretexts.org The bromine atoms can be further functionalized, for example, by introducing phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors, to create bidentate or pincer-type ligands. These ligands can modulate the electronic and steric environment of a metal catalyst, thereby influencing its activity, selectivity, and stability. youtube.comnih.govnumberanalytics.com

The synthesis of such ligands often involves initial protection of the aniline nitrogen, followed by lithiation and reaction with an appropriate electrophile, or through cross-coupling reactions. The resulting organometallic complexes have potential applications in a wide range of catalytic transformations, including C-C and C-heteroatom bond formation. nih.gov

Applications in Materials Science

The structural features of this compound also lend themselves to the creation of novel functional materials with tailored electronic and optical properties.

Integration into Conductive Polymers and Organic Electronic Materials

Aniline and its derivatives are fundamental building blocks for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. acs.orggoogle.comworldscientific.comrsc.orgrsc.org The N-isopropyl group and the bromine atoms on the this compound monomer can be exploited to modify the properties of the resulting polymer. The N-substituent can enhance the solubility of the polymer in organic solvents, facilitating its processing into thin films for electronic devices. rsc.org

The bromine atoms offer a route to post-polymerization functionalization, allowing for the tuning of the polymer's electronic properties or the grafting of other functional molecules. Oxidative polymerization is a common method for synthesizing such polymers. worldscientific.comrsc.org

Table 3: Potential Properties of Polymers Derived from this compound

| Polymerization Method | Potential Polymer Properties | Potential Applications |

| Chemical Oxidative Polymerization | Improved solubility, tunable conductivity | Antistatic coatings, sensors, electrochromic devices |

| Electropolymerization | Formation of uniform thin films | Components in organic field-effect transistors (OFETs) |

The introduction of bromine atoms can also influence the polymer's morphology and conductivity. worldscientific.com

Development of Functional Materials with Tailored Optoelectronic Properties

The versatile reactivity of this compound allows for its incorporation into a variety of organic materials with specific optoelectronic properties. researchgate.netrsc.orgchemrxiv.org Through reactions like the Sonogashira and Suzuki couplings, extended π-conjugated systems can be constructed. These materials are of interest for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and non-linear optics. researchgate.net

By carefully selecting the coupling partners, it is possible to control the energy levels (HOMO/LUMO) and the bandgap of the resulting materials, thereby tailoring their absorption and emission characteristics. The N-isopropylaniline unit can serve as an electron-donating component in donor-acceptor type architectures, which are commonly employed in organic electronics.

Role as Novel Chemical Reagents and in Catalytic Applications

While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of N-alkylanilines and bromoanilines are recognized for their utility as precursors to ligands for transition metal catalysis and as reagents in various organic transformations. The presence of the N-isopropyl group and two bromine atoms on the aniline ring of this compound offers specific steric and electronic properties that can be exploited in the design of novel reagents and catalyst systems.

Derivatives of this compound are particularly relevant in the field of cross-coupling reactions, a cornerstone of modern synthetic chemistry. The bromine atoms at the ortho- and para-positions can be selectively activated under different catalytic conditions, allowing for sequential functionalization of the aromatic ring. This differential reactivity is crucial for the controlled synthesis of complex molecular architectures.

Although specific data for this compound is limited, the reactivity of the closely related compound, 2-Bromo-4-isopropylaniline, in Suzuki-Miyaura cross-coupling reactions provides valuable insights. The isopropyl group influences the steric environment around the reactive sites, which can affect reaction yields and selectivity. For instance, the steric bulk can modulate the efficiency of coupling with various boronic acid derivatives.

The amino group of this compound can be further functionalized to create multidentate ligands. These ligands can coordinate with transition metals such as palladium, nickel, or copper to form stable complexes with potential catalytic activity. The electronic properties of the dibrominated aromatic ring can influence the electron density at the metal center, thereby tuning the catalytic performance of the complex in reactions like C-C and C-N bond formation.

The development of new reagents from this compound also extends to its use in the synthesis of heterocyclic compounds. The aniline nitrogen and the bromine substituents can participate in various cyclization reactions, leading to the formation of novel scaffolds with potential applications in medicinal chemistry and materials science.

While detailed research findings specifically on the catalytic applications of this compound are emerging, the established reactivity patterns of related bromo- and N-alkylanilines underscore the significant potential of its derivatives as valuable tools for chemists in both academic and industrial research. Further exploration in this area is expected to uncover novel catalytic systems and reagents with enhanced performance and selectivity.

Environmental Transformation and Degradation Pathways of Brominated N Substituted Anilines

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For brominated N-substituted anilines, key abiotic pathways include photochemical transformation and chemical oxidation.

Photochemical transformation, or photolysis, is the degradation of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, anilines can undergo photolysis, with the reaction rate and products influenced by factors like water chemistry and the presence of photosensitizing substances. For instance, the photolysis of aniline (B41778) in surface water can occur within hours to days. nih.gov

While direct photolysis of 2,4-Dibromo-N-(propan-2-yl)aniline is possible, a more significant pathway is likely indirect photolysis. This process involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated in sunlit waters containing natural organic matter. capes.gov.brresearchgate.net These highly reactive species can attack the aniline molecule, leading to its transformation. capes.gov.br The N-isopropyl group and the bromine atoms on the aromatic ring are potential sites for initial attack. The photochemical transformation of other brominated compounds has been shown to produce brominated dioxins and other products of concern, highlighting the importance of understanding these pathways.

In environments with elevated bromide concentrations, such as coastal or brackish waters, the formation of reactive bromine species (RBS) can be a significant abiotic degradation pathway. nih.gov Hydroxyl radicals can oxidize bromide ions to form bromine radicals (Br•) or dibromide radical anions (Br₂⁻•). nih.gov These RBS are more selective than hydroxyl radicals and can react with electron-rich compounds like anilines. nih.gov

The reaction of anilines with RBS can lead to further bromination of the aromatic ring or oxidation of the amino group. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. youtube.comyoutube.com While this compound is already brominated, further reactions with RBS could potentially lead to the formation of tri-brominated species or other oxidized products. The presence of bromide has been shown to influence the formation of disinfection byproducts from anilines, suggesting that similar reactions could occur in the natural environment. acs.org

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. The structure of this compound, with its brominated ring and N-alkyl substituent, presents a unique substrate for microbial metabolism.

The microbial degradation of anilines and their halogenated derivatives has been observed in various bacterial strains. nih.govnih.gov A common aerobic degradation pathway for aniline involves its initial oxidation by aniline dioxygenase to form catechol, which is then further degraded through ring cleavage. nih.govmdpi.com For halogenated anilines, the initial steps can vary. Some bacteria can dehalogenate the aromatic ring as an initial step. For example, Acinetobacter baylyi strain GFJ2 can dehalogenate 3,4-dichloroaniline (B118046) to 4-chloroaniline, which is then further degraded. nih.gov

A key transformation for N-substituted anilines is N-dealkylation. nih.gov This process, catalyzed by enzymes like monooxygenases, removes the alkyl group from the nitrogen atom. nih.gov For this compound, N-deisopropylation would likely be an initial and critical step in its biodegradation, yielding 2,4-dibromoaniline (B146533). This intermediate could then be susceptible to further degradation through pathways established for other dihaloanilines.

Under anaerobic conditions, a different degradation mechanism, reductive deamination, has been identified for dihaloanilines. This process, observed in a Rhodococcus sp. strain, involves the removal of the amino group to form a dihalobenzene intermediate. nih.govacs.orgrsc.org It is plausible that under anaerobic conditions, this compound could undergo N-deisopropylation followed by reductive deamination of the resulting 2,4-dibromoaniline.

Microbial consortia, or communities of different microbial species, are often more effective at degrading complex pollutants than single strains due to synergistic metabolic activities. nih.govnih.gov The complete mineralization of this compound would likely require the coordinated action of a microbial consortium capable of N-dealkylation, dehalogenation, and aromatic ring cleavage.

Based on the degradation pathways of related compounds, several potential intermediates in the transformation of this compound can be proposed.

Table 1: Potential Degradation Intermediates of this compound

| Intermediate | Potential Formation Pathway |

|---|---|

| 2,4-Dibromoaniline | Microbial N-deisopropylation |

| Propan-2-one (Acetone) | Byproduct of microbial N-deisopropylation |

| Brominated catechols | Aerobic microbial oxidation of 2,4-dibromoaniline |

The identification of 2,4-dibromoaniline as a primary intermediate is highly probable, resulting from the common microbial process of N-dealkylation. Subsequent aerobic degradation would likely proceed through the formation of brominated catechols, which are common intermediates in the breakdown of halogenated aromatic compounds. Anaerobic degradation, on the other hand, could lead to the formation of 1,3-dibromobenzene (B47543) via reductive deamination. nih.govacs.orgrsc.org

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, persistence, and concentration of chemicals in the environment. rsc.orgrsc.org These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its behavior in different compartments (air, water, soil, sediment). rsc.orgrsc.org

For this compound, a comprehensive environmental fate model would consider its partitioning behavior (e.g., octanol-water partition coefficient), degradation rates from abiotic and biotic processes, and potential for transport between environmental compartments. Given the presence of bromine atoms, which generally increase a compound's hydrophobicity and resistance to degradation, this compound is expected to be a persistent organic pollutant. nih.gov Halogenated anilines are known to be persistent in the environment. nih.gov

The persistence of this compound will be influenced by the rates of the degradation pathways discussed. If N-deisopropylation is a rapid process, the environmental fate will then be governed by the degradation of the more studied 2,4-dibromoaniline. However, if N-deisopropylation is slow, the parent compound will persist for longer periods. Advanced fate models, such as multimedia activity models, can help to predict the environmental concentrations and potential for long-range transport and bioaccumulation of such halogenated compounds. rsc.org

Table 2: Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence |

|---|---|

| Bromine Substitution | Generally increases persistence and hydrophobicity. |

| N-isopropyl Group | May influence bioavailability and the rate of initial microbial attack. |

| Photolysis Rate | Dependent on light intensity and presence of sensitizers; can be a significant removal process in surface waters. |

| Microbial Activity | The presence of adapted microbial communities capable of N-dealkylation and dehalogenation is crucial for its breakdown. |

| Environmental Conditions | pH, temperature, and the presence of organic matter and other chemicals can affect both abiotic and biotic degradation rates. |

Structure Reactivity and Structure Property Relationships of 2,4 Dibromo N Propan 2 Yl Aniline and Its Analogues

Influence of Dibromo Substitution Pattern on Aromatic Reactivity

The reactivity of an aniline (B41778) derivative in electrophilic aromatic substitution is fundamentally governed by the electronic nature of the substituents on the benzene (B151609) ring. The amino group (-NHR) is a powerful activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. byjus.comallen.in This strong activation is so pronounced that in the case of aniline itself, reactions with electrophiles like bromine water proceed uncontrollably to yield the 2,4,6-trisubstituted product. byjus.comallen.indoubtnut.com

In 2,4-Dibromo-N-(propan-2-yl)aniline, two of these highly activated positions are occupied by bromine atoms. Halogens exert a dual electronic effect on aromatic rings: they are deactivating through the inductive effect (electron-withdrawing) but are ortho-, para-directing due to resonance (electron-donating). chemistrysteps.com The presence of two bromine atoms significantly reduces the electron density of the aromatic ring compared to a non-halogenated aniline, thereby moderating its reactivity towards further electrophilic attack. chemistrysteps.com Classical methods for preparing aryl halides can be complicated with highly electron-rich substrates like anilines, often leading to poor regioselectivity and over-halogenation. nih.gov

The electronic effect of the bromine substituents can be indirectly observed through their impact on the basicity of the parent aniline. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing basicity (increasing the pKb value). chemistrysteps.comqorganica.com

| Compound | pKb Value | Effect of Substitution |

|---|---|---|

| Aniline | 9.4 | Reference Compound |

| 4-Bromoaniline | 10.1 | Decreased basicity due to electron-withdrawing Br |

| 2,4-Dibromoaniline (B146533) | Data not widely available, but expected to be >10.1 | Further decreased basicity due to two electron-withdrawing Br atoms |

Data sourced from reference qorganica.com.

Steric and Electronic Effects of the N-Isopropyl Group on Molecular Properties and Reaction Pathways

The N-isopropyl group introduces significant steric and electronic modifications to the aniline structure, influencing both its physical properties and its chemical reactivity.

Steric Effects: The bulky isopropyl group provides considerable steric hindrance around the nitrogen atom and the ortho positions of the benzene ring. rsc.orgnih.gov In N-substituted anilines, this steric crowding can influence reaction pathways. For instance, extreme steric bulk can hinder reactions at the nitrogen center or at the adjacent ortho positions. rsc.orgresearchgate.net While the isopropyl group is moderately bulky, its presence can affect the planarity of the molecule. Aniline itself is non-planar, with the amino group's plane at an angle to the phenyl ring. afit.eduresearchgate.net Bulky N-alkyl groups can increase this out-of-plane angle, which in turn reduces the orbital overlap between the nitrogen lone pair and the aromatic π-system. This has a direct impact on the electronic communication between the nitrogen and the ring, affecting both basicity and the ring's activation towards electrophiles.

Electronic Effects: The isopropyl group is an alkyl group and therefore exhibits a positive inductive effect (+I). byjus.com This means it donates electron density to the nitrogen atom to which it is attached. This electron-donating nature tends to increase the basicity of the amine by making the nitrogen's lone pair more available for protonation. chemistrysteps.com However, this effect is counteracted by several other factors in the this compound molecule:

Resonance Delocalization: The nitrogen lone pair is delocalized into the aromatic ring, which significantly reduces basicity compared to aliphatic amines. qorganica.comncert.nic.in

Electron-Withdrawing Ring: The two bromine atoms strongly withdraw electron density from the ring, which in turn pulls density from the nitrogen atom, further decreasing basicity.

Solvation Effects: In aqueous solutions, the steric bulk of the isopropyl group can hinder the solvation of the corresponding protonated anilinium ion. Less effective solvation destabilizes the conjugate acid, leading to lower basicity. ncert.nic.in

The net result is a complex balance of competing effects. The N-isopropyl group attempts to increase basicity through its +I effect, while steric hindrance, resonance, and the dibromo-substitution act to decrease it.

| Compound | Basicity Order in Aqueous Solution | Key Influencing Factors |

|---|---|---|

| Aniline (C₆H₅NH₂) | Less basic than alkylamines | Resonance delocalization |

| N-Methylaniline (C₆H₅NHCH₃) | Basicity is a subtle interplay of +I effect, solvation, and steric hindrance. | +I effect of alkyl group increases electron density on N. Steric hindrance can impede solvation of the conjugate acid. |

| N,N-Dimethylaniline (C₆H₅N(CH₃)₂) |

Data interpretation based on principles from reference ncert.nic.in.

Comparative Analysis with Other Halogenated and N-Substituted Aniline Systems

To fully appreciate the unique properties of this compound, it is instructive to compare it with related molecules.

vs. 2,4-Dibromoaniline: The primary difference is the N-isopropyl group. Its addition introduces steric bulk and an electron-donating alkyl group. This would be expected to increase the compound's solubility in nonpolar organic solvents and slightly increase its basicity compared to 2,4-dibromoaniline (in the gas phase), though this may be reversed in aqueous solution due to solvation effects. ncert.nic.insigmaaldrich.com The N-H proton of 2,4-dibromoaniline is absent, precluding reactions that specifically target that site.

vs. N-Isopropylaniline: The comparison here highlights the potent electronic effect of the two bromine atoms. N-isopropylaniline is significantly more basic and its aromatic ring is much more activated towards electrophilic substitution than the dibrominated analogue. The bromine atoms make this compound a much weaker base and a less reactive nucleophile.

vs. 2,4-Dichloro-N-(propan-2-yl)aniline: This comparison illustrates the effect of different halogens. Bromine is less electronegative but larger than chlorine. The electronic (inductive) deactivation by chlorine is stronger than that of bromine. Therefore, the dichloro-analogue would be expected to be a weaker base than the dibromo-analogue. qorganica.com